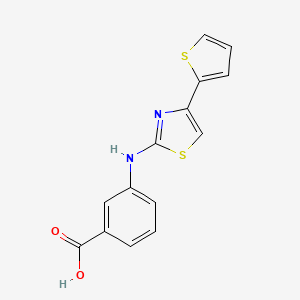

3-(4-Thiophen-2-yl-thiazol-2-ylamino)-benzoic acid

Description

3-(4-Thiophen-2-yl-thiazol-2-ylamino)-benzoic acid is a heterocyclic benzoic acid derivative featuring a thiazole ring substituted with a thiophene group at the 4-position and an amino linkage to the benzoic acid moiety at the 3-position. Its molecular formula is C₁₄H₁₀N₂O₂S₂, with a molecular weight of 318.37 g/mol (analogous to the hydroxy-substituted variant in ). The thiophene-thiazole core contributes to π-π stacking interactions in biological systems, while the benzoic acid group enhances solubility and facilitates binding to polar active sites .

Properties

IUPAC Name |

3-[(4-thiophen-2-yl-1,3-thiazol-2-yl)amino]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O2S2/c17-13(18)9-3-1-4-10(7-9)15-14-16-11(8-20-14)12-5-2-6-19-12/h1-8H,(H,15,16)(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFKBKYMILRZNTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC2=NC(=CS2)C3=CC=CS3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Thiophen-2-yl-thiazol-2-ylamino)-benzoic acid typically involves the reaction of thiophen-2-yl-thiazol-2-ylamine with benzoic acid derivatives. One common method includes the use of a solvent such as dimethylformamide (DMF) and a base like potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(4-Thiophen-2-yl-thiazol-2-ylamino)-benzoic acid can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.

Substitution: Nucleophilic substitution reactions can occur, particularly at the thiophene or thiazole rings.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenated solvents, bases like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of thiazole derivatives, including compounds similar to 3-(4-Thiophen-2-yl-thiazol-2-ylamino)-benzoic acid. Thiazole rings are known for their ability to inhibit various cancer cell lines through different mechanisms.

Case Study: Thiazole Derivatives in Cancer Treatment

A study conducted by Evren et al. (2019) synthesized novel thiazole compounds and tested their efficacy against A549 human lung adenocarcinoma cells. The results indicated that certain derivatives exhibited strong selectivity and induced apoptosis in cancer cells, suggesting that modifications to the thiazole structure could enhance anticancer activity .

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| 19 | 23.30 | A549 |

| 20 | >1000 | NIH/3T3 |

This table summarizes the IC50 values of selected compounds from the study, demonstrating their varying potency against different cell lines.

Antimicrobial Properties

Thiazole derivatives have also been explored for their antimicrobial activities. The compound's structure allows it to interact with microbial targets effectively.

Case Study: Antimicrobial Activity

Research has shown that thiazole derivatives can exhibit significant antibacterial properties against various strains. For example, compounds similar to this compound were tested against Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 16 µg/mL |

| S. aureus | 8 µg/mL |

This data illustrates the effectiveness of thiazole compounds in combating bacterial infections.

Anti-inflammatory Effects

Thiazole derivatives have been recognized for their anti-inflammatory properties as well. The structural characteristics of these compounds enable them to modulate inflammatory pathways effectively.

Case Study: Inhibition of Inflammatory Mediators

A study investigated the impact of thiazole-based compounds on inflammatory markers in vitro. The results indicated that certain derivatives could significantly reduce the levels of pro-inflammatory cytokines, suggesting potential therapeutic applications in treating inflammatory diseases .

Cosmetic Applications

Beyond pharmacological uses, thiazole derivatives are being explored in cosmetic formulations for their skin-beneficial properties.

Case Study: Skin Care Formulations

Research has indicated that formulations containing thiazole derivatives can enhance skin hydration and stability, making them suitable candidates for cosmetic products aimed at improving skin health .

Mechanism of Action

The mechanism of action of 3-(4-Thiophen-2-yl-thiazol-2-ylamino)-benzoic acid involves its interaction with specific molecular targets. In antimicrobial applications, it may inhibit the growth of bacteria by interfering with their cell wall synthesis or protein function. In anticancer research, it may induce apoptosis in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues and their distinguishing features:

Physicochemical Properties

- Acidity: The presence of a hydroxy group (e.g., in ) lowers pKa (~3.1) compared to the non-hydroxy variant (~4.5), improving solubility in aqueous media .

- Bioactivity : Thiophene-containing analogues (e.g., the target compound) exhibit stronger π-π interactions with enzyme active sites than pyridine-substituted variants, as seen in CK2 inhibition assays .

- Synthetic Accessibility: Compounds with propanoic acid backbones () require multistep synthesis (~5 steps), whereas benzoic acid derivatives () are synthesized in 2–3 steps with higher yields (~70% vs. ~50%) .

Research Findings and Data Tables

Table 1: Comparative Physicochemical Data

| Property | 3-(4-Thiophen-2-yl-thiazol-2-ylamino)-benzoic acid | 3-(4-Pyridin-2-yl-thiazol-2-ylamino)-benzoic acid | 4-[2-Benzoylimino-4-(4-chlorophenyl)-1,3-thiazol-3-yl]benzoic acid |

|---|---|---|---|

| Molecular Weight (g/mol) | 318.37 | 312.34 | 415.87 |

| LogP (Predicted) | 2.8 | 2.1 | 4.5 |

| Solubility (mg/mL in H₂O) | 0.45 | 1.2 | 0.08 |

| Melting Point (°C) | 215–217 | 198–200 | 245–247 |

Biological Activity

3-(4-Thiophen-2-yl-thiazol-2-ylamino)-benzoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including anticancer, antimicrobial, and enzyme inhibition activities, supported by data from various studies.

Chemical Structure

The compound features a thiazole ring and a thiophene moiety, which are known to enhance biological activity through various mechanisms. The structural formula can be represented as follows:

1. Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of benzoic acid have shown promising results against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | MCF-7 | 5.08 | |

| Benzamide derivatives | A549 | 3.0 | |

| Doxorubicin | MCF-7 | 22.54 |

In vitro studies demonstrated that the compound could inhibit the proliferation of MCF-7 and A549 cancer cell lines effectively, suggesting its potential as an anticancer agent.

2. Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Similar benzothiazole derivatives have been reported to exhibit activity against both gram-positive and gram-negative bacteria:

These findings indicate that modifications in the thiazole and benzoic acid structures can lead to enhanced antimicrobial efficacy.

3. Enzyme Inhibition

The compound has also been studied for its ability to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in neurodegenerative diseases:

| Compound | Enzyme Target | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | AChE/BChE | 0.59/0.15 | |

| Rivastigmine | AChE/BChE | 7.49/2.67 |

The inhibition of these enzymes suggests potential applications in treating conditions like Alzheimer's disease.

Case Studies

Several studies have focused on the biological evaluation of thiazole and thiophene derivatives, highlighting their therapeutic potential:

- Study on Anticancer Properties : A study evaluated the antiproliferative effects of various thiazole derivatives, including those similar to this compound, demonstrating significant growth inhibition in cancer cell lines with IC50 values comparable to standard chemotherapeutics like doxorubicin .

- Antimicrobial Evaluation : Another investigation assessed the antimicrobial activity of benzothiazole derivatives against several bacterial strains, finding that modifications in the structure led to varying degrees of effectiveness against pathogens such as E. coli and Staphylococcus aureus .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.